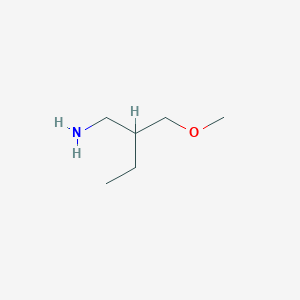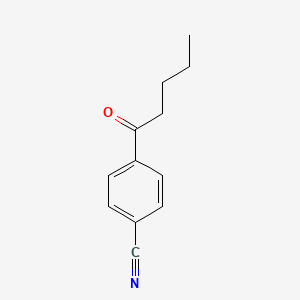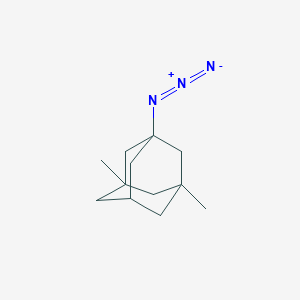![molecular formula C10H10N2O3S B12107777 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is a heterocyclic compound that contains an oxadiazole ring, a thiol group, and a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL typically involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the oxadiazole and thiol functionalities. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and a suitable halogenated precursor, followed by cyclization to form the oxadiazole ring and subsequent thiolation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can introduce various functional groups.
科学的研究の応用
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with various biological targets, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
5-(3-METHOXYPHENOXYMETHYL)-2-FUROIC ACID: Similar structure but contains a furoic acid moiety instead of an oxadiazole ring.
3-METHOXYPHENOXYMETHYL-1,2,4-TRIAZOLE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(3-METHOXYPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL is unique due to the presence of both an oxadiazole ring and a thiol group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
特性
分子式 |
C10H10N2O3S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
5-[(3-methoxyphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-3-2-4-8(5-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16) |
InChIキー |
LTFGLQCXRUVLPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OCC2=NNC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)







![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
